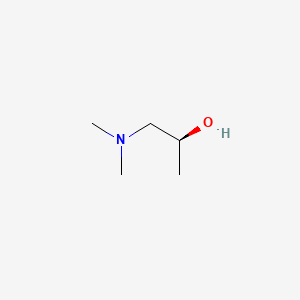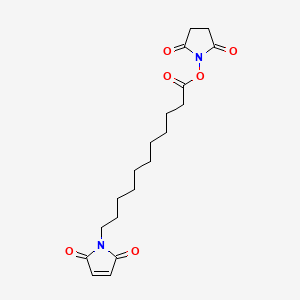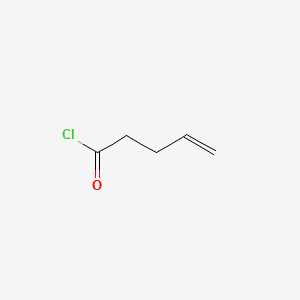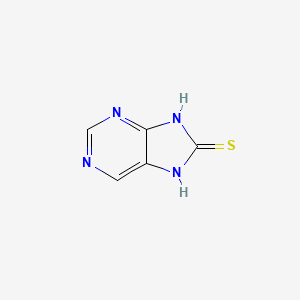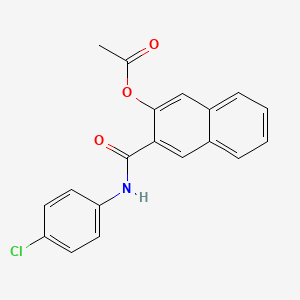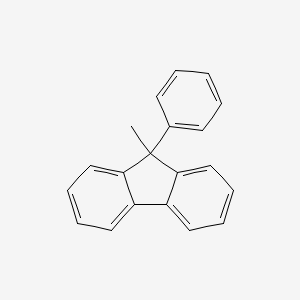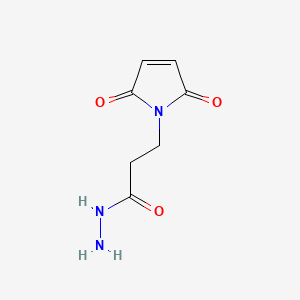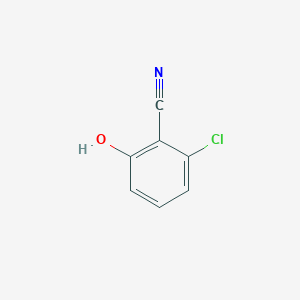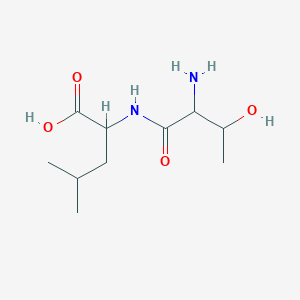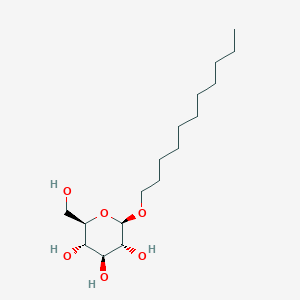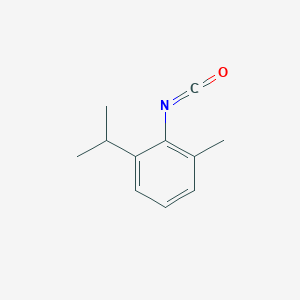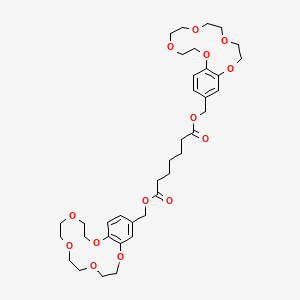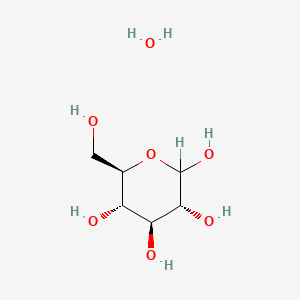
三テルル化クロム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chromium(III) telluride has a wide range of applications in scientific research due to its unique properties:
Biology: Research is ongoing to explore its potential use in biomedical applications, such as targeted drug delivery and imaging.
Medicine: Its magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents.
Industry: Chromium(III) telluride is used in infrared detection and imaging technologies.
作用機序
Target of Action
Chromium(III) telluride primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production by synthesizing ATP (adenosine triphosphate) within the mitochondria. The beta subunit is considered a novel site for Cr(III) action, influencing physiological effects beyond the classical insulin-signaling pathway .
Mode of Action
Chromium(III) telluride alters enzyme activity by displacing magnesium ions within ATP synthase’s beta subunit. This displacement activates the downstream AMP-activated protein kinase (AMPK) pathway . As a result, glucose metabolism improves, and mitochondrial damage caused by hyperglycemia is reduced .
Biochemical Pathways
The affected pathways include:
- Chromium(III) telluride may impact protein synthesis pathways. The compound influences glucose utilization and lipid processing. It may contribute to cellular antioxidant defenses .
Action Environment
Environmental factors (e.g., pH, temperature) influence the compound’s stability and efficacy. Understanding these conditions is essential for optimizing its use.
準備方法
Synthetic Routes and Reaction Conditions: Chromium(III) telluride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of chromium and tellurium at high temperatures. The reaction is typically carried out in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2Cr+3Te→Cr2Te3
Industrial Production Methods: In industrial settings, the production of chromium(III) telluride often involves the use of high-purity chromium and tellurium powders. These powders are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may also involve the use of reducing agents to facilitate the reaction and prevent the formation of unwanted by-products .
化学反応の分析
Types of Reactions: Chromium(III) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(III) telluride can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The oxidation process typically results in the formation of chromium(III) oxide and tellurium dioxide.
Reduction: Reduction of chromium(III) telluride can be achieved using reducing agents like hydrogen gas or sodium borohydride. This process can lead to the formation of elemental chromium and tellurium.
Substitution: Substitution reactions involving chromium(III) telluride often occur in the presence of halogens or other reactive species. For example, reacting chromium(III) telluride with chlorine gas can result in the formation of chromium(III) chloride and tellurium tetrachloride.
Major Products Formed:
Oxidation: Chromium(III) oxide (Cr₂O₃) and tellurium dioxide (TeO₂)
Reduction: Elemental chromium (Cr) and tellurium (Te)
Substitution: Chromium(III) chloride (CrCl₃) and tellurium tetrachloride (TeCl₄)
類似化合物との比較
Chromium(III) telluride can be compared with other chromium(III) compounds, such as chromium(III) oxide, chromium(III) sulfide, and chromium(III) chloride .
Chromium(III) oxide (Cr₂O₃): Known for its high stability and use as a pigment.
Chromium(III) sulfide (Cr₂S₃): Exhibits different magnetic properties compared to chromium(III) telluride.
Chromium(III) chloride (CrCl₃): Commonly used in organic synthesis and as a catalyst.
Chromium(III) telluride is unique due to its combination of strong paramagnetic and ferromagnetic properties, making it particularly valuable for applications in magnetic and electronic devices.
特性
CAS番号 |
12053-39-3 |
|---|---|
分子式 |
Cr2Te3 |
分子量 |
486.8 g/mol |
IUPAC名 |
chromium;tellurium |
InChI |
InChI=1S/2Cr.3Te |
InChIキー |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
正規SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Key on ui other cas no. |
12053-39-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


